molecular formula C8H6ClNOS B12857602 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole

2-(Chloromethyl)-4-mercaptobenzo[d]oxazole

Cat. No.: B12857602
M. Wt: 199.66 g/mol
InChI Key: WIHSSIXEMZODOG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-mercaptobenzo[d]oxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole typically involves the reaction of 2-mercaptobenzoxazole with chloromethylating agents. One common method is the reaction of 2-mercaptobenzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-mercaptobenzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can undergo reduction under specific conditions to form benzoxazoline derivatives.

Common Reagents and Conditions

  • **Nucleophilic Substitution

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C8H6ClNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2

InChI Key

WIHSSIXEMZODOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)CCl

Origin of Product

United States

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